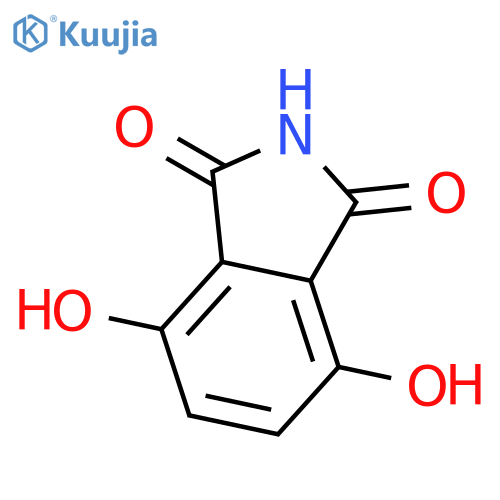

Cas no 51674-11-4 (1H-Isoindole-1,3(2H)-dione,4,7-dihydroxy-)

1H-Isoindole-1,3(2H)-dione,4,7-dihydroxy- 化学的及び物理的性質

名前と識別子

-

- 1H-Isoindole-1,3(2H)-dione,4,7-dihydroxy-

- 4,7-dihydroxyisoindole-1,3-dione

- 3,6-Dihydroxyphthalimide

- 4,7-dihydroxy-1h-isoindole-1,3(2h)-dione

- AC1L40XT

- AC1Q6JJM

- CTK4J4677

- EINECS 257-344-1

- NSC229301

- SureCN2292542

- F17143

- NSC 229301

- NS00032322

- 1H-Isoindole-1,3(2H)-dione, 4,7-dihydroxy-

- 51674-11-4

- Phthalimide, 3,6-dihydroxy-

- UNII-Q9HR45MTA5

- NSC-229301

- DTXSID30199618

- CS-0437078

- Q9HR45MTA5

- SCHEMBL2292542

- AKOS006373903

- 4,7-dihydroxyisoindoline-1,3-dione

-

- インチ: InChI=1S/C8H5NO4/c10-3-1-2-4(11)6-5(3)7(12)9-8(6)13/h1-2,10-11H,(H,9,12,13)

- InChIKey: RTVQVYVJANLNSR-UHFFFAOYSA-N

- ほほえんだ: C1=CC(=C2C(=C1O)C(=O)NC2=O)O

計算された属性

- せいみつぶんしりょう: 179.02185

- どういたいしつりょう: 179.021858

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 0

- 複雑さ: 239

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.1

- 互変異性体の数: 17

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 86.6

じっけんとくせい

- 密度みつど: 1.715

- ゆうかいてん: >250°C

- ふってん: °Cat760mmHg

- フラッシュポイント: °C

- 屈折率: 1.718

- ようかいど: Solubility Insoluble in water; soluble in ethanol, methanol

- PSA: 86.63

- 酸塩基指示剤の変色ph値範囲: Blue uorescence (0.0) to green uorescence (2.4);Green uorescence (6.0) to yellow/green uorescence (8.0)

- 酸性度係数(pKa): 1.65, 6.97(at 25℃)

1H-Isoindole-1,3(2H)-dione,4,7-dihydroxy- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1507745-1g |

4,7-Dihydroxyisoindoline-1,3-dione |

51674-11-4 | 98% | 1g |

¥4743.00 | 2024-05-10 |

1H-Isoindole-1,3(2H)-dione,4,7-dihydroxy- 関連文献

-

1. 694. Peri-hydroxycarbonyl compounds. Part II. The effect of ring size on hydrogen bondingV. C. Farmer,N. F. Hayes,R. H. Thomson J. Chem. Soc. 1956 3600

-

2. NotesA. C. Davis,R. F. Hunter,C. M. Harris,T. N. Lockyer,Jayanti Nag Chaudhuri,Sadhan Basu,N. V. Subba Rao,C. V. Ratnam,A. F. Trotman-Dickenson,D. B. Powell,N. Sheppard,R. H. Burnell,H. R. Arthur,Y. L. Ng,Ng. Ph. Buu-Ho?,P. Jacquignon,E. W. Abel,Apar Singh,G. Wilkinson,E. E. Aynsley,S. Sampath,P. F. G. Praill,Denys M. Heinekey,Ian T. Millar,K. J. M. Andrews,F. N. Woodward J. Chem. Soc. 1959 3081

-

3. 113. Dithio-β-isoindigo (dithiodiphthalimidine) from phthalonitrile. Part I. A condensation reaction of o-dinitrilesH. D. K. Drew,D. B. Kelly J. Chem. Soc. 1941 625

-

4. Index pages

1H-Isoindole-1,3(2H)-dione,4,7-dihydroxy-に関する追加情報

4,7-Dihydroxy-1H-isoindole-1,3(2H)-dione (CAS 51674-11-4): A Comprehensive Technical Profile

4,7-Dihydroxy-1H-isoindole-1,3(2H)-dione (CAS 51674-11-4) is a specialized organic compound that has garnered significant attention in pharmaceutical research and material science applications. This dihydroxy-substituted isoindole derivative exhibits unique chemical properties that make it valuable for various industrial and research purposes. The compound's molecular structure features two hydroxyl groups at the 4 and 7 positions of the isoindole-1,3-dione core, contributing to its distinctive reactivity profile.

Recent studies have highlighted the potential of 4,7-dihydroxy isoindole derivatives in developing novel pharmaceutical intermediates, particularly in the synthesis of bioactive molecules. The compound's electron-rich aromatic system combined with its hydrogen-bonding capabilities makes it an interesting building block for drug discovery programs. Researchers are particularly interested in its potential as a precursor for fluorescent markers and as a ligand in coordination chemistry.

The global market for specialty isoindole derivatives has shown steady growth, with CAS 51674-11-4 being increasingly demanded by research institutions and specialty chemical manufacturers. Current market analysis indicates growing applications in advanced material development, particularly in the field of organic electronics where such heterocyclic compounds show promise for creating novel semiconducting materials.

From a chemical perspective, 4,7-Dihydroxy-1H-isoindole-1,3(2H)-dione demonstrates interesting solubility characteristics, being moderately soluble in polar organic solvents while showing limited solubility in water. This property profile makes it particularly useful in controlled reaction systems where selective solubility is required. The compound's stability under various pH conditions has also been the subject of recent investigations, with findings suggesting potential applications in pH-sensitive delivery systems.

Manufacturers of high-purity isoindole derivatives have developed advanced synthesis routes for CAS 51674-11-4, focusing on green chemistry principles to minimize environmental impact. Recent process optimizations have significantly improved yield and purity levels, making the compound more accessible for research applications. Quality control protocols typically involve HPLC analysis and spectroscopic characterization to ensure batch-to-batch consistency.

In analytical chemistry, 4,7-dihydroxy-1,3-dioxoisoindole has found use as a derivatization agent for certain classes of compounds, enhancing their detectability in chromatographic systems. The compound's strong UV absorption characteristics make it particularly useful in analytical method development, addressing common challenges in trace analysis that researchers frequently inquire about in scientific forums.

Storage and handling recommendations for 4,7-Dihydroxy-1H-isoindole-1,3(2H)-dione typically suggest protection from light and moisture, with optimal stability observed under inert atmosphere conditions. These handling protocols align with current best practices in fine chemical management and reflect the compound's sensitivity to prolonged exposure to oxidizing environments.

Emerging research directions for CAS 51674-11-4 include exploration of its photophysical properties and potential applications in organic light-emitting diodes (OLEDs). The compound's conjugated system and functional group arrangement make it an interesting candidate for such advanced applications, responding to growing industry demands for more efficient organic electronic materials.

Regulatory status of 4,7-Dihydroxy-1H-isoindole-1,3(2H)-dione varies by region, with most jurisdictions classifying it as a research chemical. Suppliers typically provide comprehensive safety data sheets that address common researcher concerns about handling and disposal, reflecting increased focus on laboratory safety standards in chemical research.

The synthesis of analogs and derivatives of 4,7-dihydroxy isoindole-1,3-dione continues to be an active area of research, with recent publications demonstrating novel routes to structurally related compounds with enhanced properties. This ongoing research activity underscores the compound's importance as a versatile intermediate in organic synthesis.

From a commercial availability standpoint, CAS 51674-11-4 is offered by several specialty chemical suppliers in various purity grades, with technical and research grades being most commonly requested. Current market trends show increasing demand for small-scale quantities suitable for laboratory research, reflecting the compound's growing importance in exploratory chemistry programs.

Analytical characterization of 4,7-Dihydroxy-1H-isoindole-1,3(2H)-dione typically involves a combination of spectroscopic techniques, including NMR, IR, and mass spectrometry. These standard analytical approaches provide researchers with the necessary data to verify compound identity and purity, addressing common quality verification needs expressed in research community discussions.

The future outlook for 4,7-dihydroxy-1,3-dioxoisoindole applications appears promising, with potential expansions into new areas of materials science and medicinal chemistry. Ongoing research into its fundamental properties continues to reveal new aspects of its chemical behavior, ensuring sustained interest from both academic and industrial research communities.

51674-11-4 (1H-Isoindole-1,3(2H)-dione,4,7-dihydroxy-) 関連製品

- 659737-57-2(6-Hydroxyisoindolin-1-one)

- 366453-21-6(4-Hydroxyisoindolin-1-one)

- 252061-66-8(5-hydroxy-2,3-dihydro-1H-isoindol-1-one)

- 2228533-90-0(2-(3-Bromo-5-nitrophenyl)propan-2-ol)

- 2228729-55-1(3-3-(methoxycarbonyl)-1-methyl-1H-pyrazol-4-yl-2,2-dimethylpropanoic acid)

- 2106696-96-0(2-Propen-1-one, 1-(2R)-2-piperidinyl-)

- 657424-03-8(1-Piperazinecarboxylicacid,3-methyl-,ethylester,(3R)-(9CI))

- 13296-29-2(5-METHYLHEX-5-EN-2-AMINE)

- 151907-79-8((1S,4R)-4-(tert-butoxycarbonylamino)cyclopent-2-ene-1-carboxylic acid)

- 2877721-74-7(1-methanesulfonyl-4-(4-methylpyrimidin-2-yl)-1,4-diazepane)